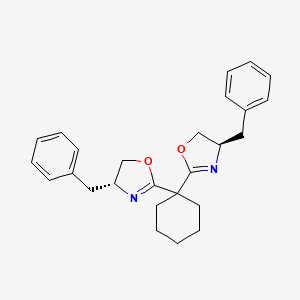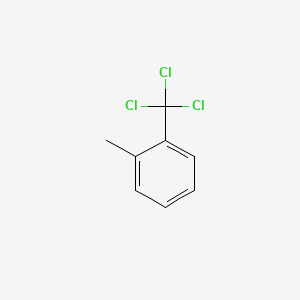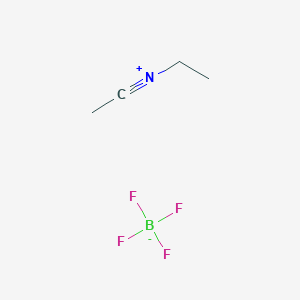
14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane is a complex organic compound characterized by its extensive ether linkages. This compound is part of a class of polyether compounds, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator. This process is often catalyzed by strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired degree of polymerization.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where the ether linkages can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of micelles and liposomes.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Wirkmechanismus
The mechanism of action of 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane involves its interaction with various molecular targets. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Polyethylene glycol (PEG): Similar in structure but with fewer ether linkages.
Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Crown ethers: Cyclic polyethers with similar ether linkages but different structural arrangements.
Uniqueness: 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane is unique due to its high degree of polymerization and extensive ether linkages, which confer distinct chemical and physical properties. Its ability to form stable complexes with various ions and molecules makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
1072-42-0 |
|---|---|
Molekularformel |
C58H118O17 |
Molekulargewicht |
1087.5 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]tridecane |
InChI |
InChI=1S/C58H118O17/c1-3-5-7-9-11-13-15-17-19-21-23-25-59-27-29-61-31-33-63-35-37-65-39-41-67-43-45-69-47-49-71-51-53-73-55-57-75-58-56-74-54-52-72-50-48-70-46-44-68-42-40-66-38-36-64-34-32-62-30-28-60-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-58H2,1-2H3 |
InChI-Schlüssel |
BRNHAQRECROTQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


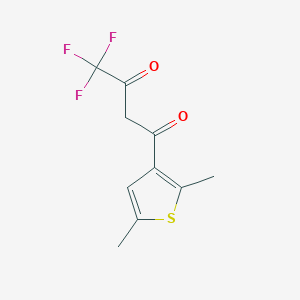
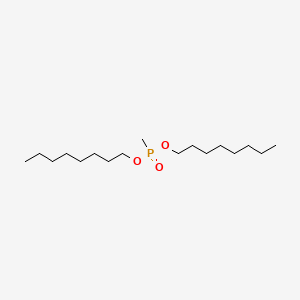
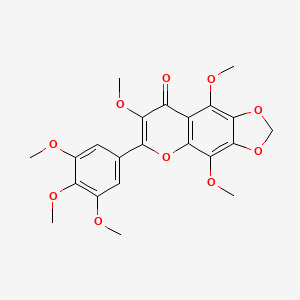

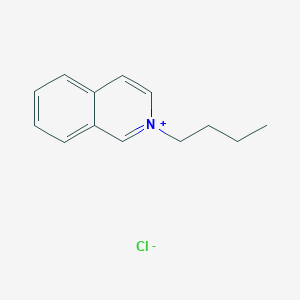
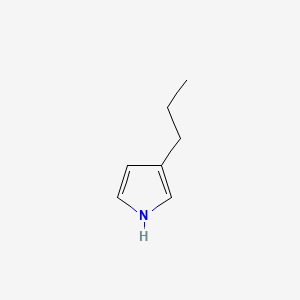
![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B14747263.png)
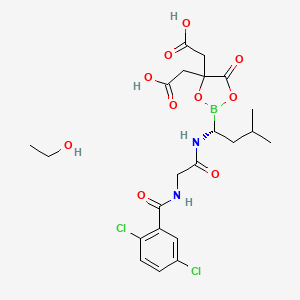
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)

